Chemical structure and properties of 3,6-dimethylpiperidin-3-ol
Chemical structure and properties of 3,6-dimethylpiperidin-3-ol
Technical Guide: 3,6-Dimethylpiperidin-3-ol – Structural Analysis, Synthesis, and Medicinal Applications
Executive Summary
3,6-Dimethylpiperidin-3-ol (CAS: 1936337-27-7) is a specialized heterocyclic intermediate increasingly utilized in modern drug discovery, particularly within the field of immuno-oncology. As a substituted piperidine featuring both a tertiary alcohol and a secondary amine, it serves as a high-value pharmacophore scaffold.
Its primary application lies in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors , where it functions as a polar, sp³-rich fragment that enhances solubility and provides critical hydrogen-bonding interactions within the kinase ATP-binding pocket. This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and role in medicinal chemistry.
Chemical Identity & Stereochemical Analysis
The molecule consists of a six-membered piperidine ring substituted with methyl groups at the C3 and C6 positions and a hydroxyl group at the C3 position. The presence of two chiral centers (C3 and C6) creates a complex stereochemical profile critical for biological activity.
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 3,6-dimethylpiperidin-3-ol |
| CAS Registry Number | 1936337-27-7 |
| Molecular Formula | C₇H₁₅NO |
| SMILES | CC1CCC(C)(O)CN1 |
| Molecular Weight | 129.20 g/mol |
Stereochemistry: The Critical Variable
The molecule possesses two stereocenters:
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C3: Quaternary carbon bonded to -OH, -CH₃, and the ring carbons.
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C6: Tertiary carbon bonded to -CH₃ and the ring nitrogen.
This arrangement yields four possible stereoisomers (two diastereomeric pairs):
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Cis-isomers: The C3-OH (or C3-Me) and C6-Me groups are on the same side of the ring plane.
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Trans-isomers: The C3-OH (or C3-Me) and C6-Me groups are on opposite sides.
Note on Conformation: The piperidine ring typically adopts a chair conformation. In the trans isomer, the bulky groups will orient equatorially to minimize 1,3-diaxial interactions. Drug discovery campaigns often isolate specific enantiomers (e.g., (3R,6S)) to maximize binding affinity.
Physicochemical Properties
The following data aggregates calculated and experimental values relevant to formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
| Property | Value | Source/Method |
| LogP (Octanol/Water) | ~0.51 | Calculated (ChemScene) |
| TPSA | 32.26 Ų | Topological Polar Surface Area |
| pKa (Amine) | ~9.8 – 10.5 | Predicted (Base strength) |
| pKa (Alcohol) | ~16 | Predicted |
| Boiling Point | ~200–210 °C | Est. at 760 mmHg |
| Solubility | High in MeOH, DMSO, DCM; Moderate in H₂O | Based on polarity |
| H-Bond Donors | 2 (NH, OH) | Structural count |
| H-Bond Acceptors | 2 (N, O) | Structural count |
Technical Insight: The low LogP (0.51) indicates this fragment is highly hydrophilic. When attached to hydrophobic kinase inhibitor scaffolds (often aryl-rich), it significantly improves the overall "drug-likeness" by lowering lipophilicity, thereby reducing metabolic clearance and improving oral bioavailability.
Synthetic Methodologies
The synthesis of 3,6-dimethylpiperidin-3-ol typically follows a convergent route involving the protection of the nitrogen atom, followed by the introduction of the C3-hydroxyl/methyl motif via Grignard addition.
Validated Synthetic Route (Retrosynthetic Analysis)
The most robust pathway involves the alkylation of a piperidinone intermediate.
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Precursor: tert-Butyl 2-methyl-5-oxopyrrolidine-1-carboxylate (or expanded piperidinone equivalent).
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Key Transformation: Grignard addition of Methylmagnesium bromide (MeMgBr) to the ketone.
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Deprotection: Acidic cleavage of the Boc group.
Step-by-Step Protocol
Step 1: Preparation of N-Boc-6-methylpiperidin-3-one
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Starting Material: 6-methylpiperidin-3-one (often synthesized from amino acid precursors or pyridine reduction).
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Reagent: Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.
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Conditions: 0°C to RT, 4 hours.
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Purpose: Protects the secondary amine to prevent side reactions during the Grignard step.
Step 2: Grignard Addition (Introduction of C3-OH and C3-Me)
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Reagent: MeMgBr (3.0 M in ether).
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Solvent: Anhydrous THF.
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Conditions: -78°C addition, warm to RT.
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Mechanism: Nucleophilic attack of the methyl carbanion on the C3 carbonyl carbon.
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Outcome: Formation of the tertiary alcohol. This step determines the diastereoselectivity (cis/trans ratio) based on the approach vector of the Grignard reagent relative to the C6-methyl group.
Step 3: Deprotection (Final Isolation)
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Reagent: Trifluoroacetic acid (TFA) or HCl in Dioxane.
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Solvent: Dichloromethane (DCM).
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Conditions: 0°C, 30 min.[1]
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Workup: Basification with NaHCO₃ to liberate the free amine.
Synthesis Visualization
Caption: Figure 1. Convergent synthetic pathway for 3,6-dimethylpiperidin-3-ol via N-Boc protected ketone intermediate.
Applications in Drug Discovery
Pharmacophore Analysis
In medicinal chemistry, 3,6-dimethylpiperidin-3-ol is classified as a solubilizing pharmacophore .
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sp³-Richness: Increases the fraction of sp³ hybridized carbons (Fsp³), a metric directly correlated with clinical success and lower off-target toxicity.
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Hydrogen Bonding: The C3-OH group can serve as a donor/acceptor for water-mediated bridges or direct interactions with polar residues (e.g., Asp, Glu) in the protein binding pocket.
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Conformational Lock: The gem-dimethyl effect (at C3) and the C6-methyl substituent restrict the conformational flexibility of the piperidine ring, reducing the entropic penalty upon binding.
Case Study: HPK1 Inhibitors
Recent patent literature (WO 2021/050964) highlights this scaffold as a key intermediate ("Intermediate-AA106-2") in the development of inhibitors for Hematopoietic Progenitor Kinase 1 (HPK1) [1].
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Mechanism: HPK1 is a negative regulator of T-cell activation. Inhibiting HPK1 enhances the immune system's ability to attack tumors.
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Structural Role: The piperidine ring is typically attached to a heteroaryl core (e.g., pyrrolopyridine or aminopyridine). The 3-OH group often points toward the solvent front or interacts with the hinge region, improving the compound's solubility and selectivity profile.
Safety and Handling
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Hygroscopic solid/oil. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust/vapors. As a secondary amine, it can react with atmospheric CO₂; keep containers tightly sealed.
References
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Chemical Supplier Data: ChemScene LLC. Product Analysis: 3,6-Dimethylpiperidin-3-ol (CAS 1936337-27-7).[2][3] Accessed 2024.
- General Synthesis Reference:Pyridines and Piperidines. In: Heterocyclic Chemistry. Wiley-VCH. (General reference for piperidine ring synthesis and reactivity).
